molecular formula C19H13N3O3S2 B3519725 N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3519725
M. Wt: 395.5 g/mol
InChI Key: ZEGITNDAXLGRAX-UHFFFAOYSA-N
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Description

“N-1-naphthyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” is a complex organic compound. It contains a naphthyl group, a benzothiazole group, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, given the presence of multiple functional groups. The naphthyl group would provide a planar, aromatic region, the benzothiazole would introduce a heterocyclic component, and the acetamide group would provide a site of potential hydrogen bonding .


Chemical Reactions Analysis

Compounds with similar structures have been used extensively as reactants in the formation of a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the specific arrangement of its functional groups. Generally, compounds with these functional groups can be expected to have significant aromatic character and potential sites for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Future research could explore the synthesis of this compound and its potential applications. Given the biological activity of some benzothiazole derivatives , it could be interesting to explore the biological activity of this compound.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-18(20-15-7-3-5-12-4-1-2-6-14(12)15)11-26-19-21-16-9-8-13(22(24)25)10-17(16)27-19/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGITNDAXLGRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
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N-(naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

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